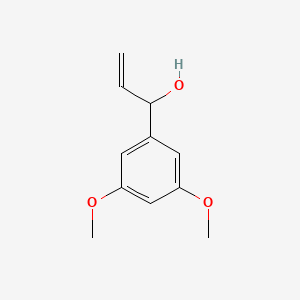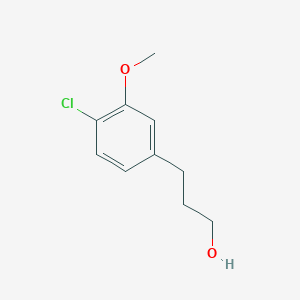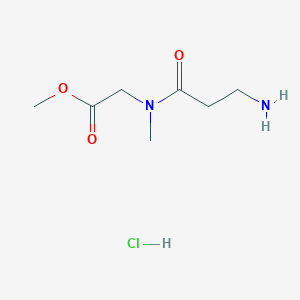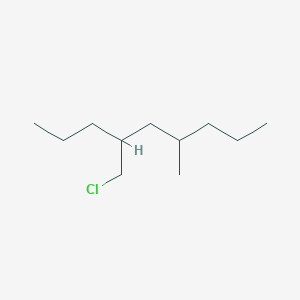
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a cyclopropyl group at the 4-position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of a thioamide with an α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps . Another method includes the reaction of allyl isothiocyanate with chlorine at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions using chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to the formation of thiazole oxides or reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopropyl group may also contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with different substitution patterns.
5-Chloromethyl-2-methylthiazole: Contains a methyl group instead of a cyclopropyl group.
4-Chloromethylthiazole: Lacks the cyclopropyl group.
Uniqueness
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of both the chloromethyl and cyclopropyl groups, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H8ClNS |
|---|---|
Peso molecular |
173.66 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-6-7(5-1-2-5)9-4-10-6/h4-5H,1-3H2 |
Clave InChI |
BDIOTJFVWGNJJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(SC=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)


![ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)


![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)

![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)

![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)
